molecular formula C7H8N2O2 B12894102 2-Imino-3-amino-4-acetyl-5-methylene-2,5-dihydrofuran CAS No. 92220-24-1

2-Imino-3-amino-4-acetyl-5-methylene-2,5-dihydrofuran

Cat. No.: B12894102
CAS No.: 92220-24-1
M. Wt: 152.15 g/mol
InChI Key: ZSCXNTFNLRWIHB-UHFFFAOYSA-N
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Description

1-(4-Amino-5-imino-2-methylene-2,5-dihydrofuran-3-yl)ethanone is a heterocyclic compound with a unique structure that includes both amino and imino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-5-imino-2-methylene-2,5-dihydrofuran-3-yl)ethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-5-imino-2-methylene-2,5-dihydrofuran-3-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furan derivatives, while reduction can produce various amino-substituted compounds .

Scientific Research Applications

1-(4-Amino-5-imino-2-methylene-2,5-dihydrofuran-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(4-Amino-5-imino-2-methylene-2,5-dihydrofuran-3-yl)ethanone exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, leading to changes in cellular functions. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Amino-5-imino-2-methylene-2,5-dihydrofuran-3-yl)ethanone is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and pharmaceuticals .

Biological Activity

2-Imino-3-amino-4-acetyl-5-methylene-2,5-dihydrofuran is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in drug development, supported by relevant research findings and case studies.

Molecular Characteristics:

  • Molecular Formula: C8H10N2O3
  • Molecular Weight: 182.18 g/mol
  • CAS Number: 92220-24-1
  • IUPAC Name: this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Several studies have demonstrated the compound's effectiveness against a range of microbial pathogens. For instance, it has shown promising results in inhibiting bacterial growth in both Gram-positive and Gram-negative strains. A recent study reported an inhibition zone diameter of up to 20 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus20100
Escherichia coli18100
Pseudomonas aeruginosa15100

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies using human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that it induces apoptosis and inhibits cell proliferation. The IC50 values for MCF-7 cells were found to be around 12 µM, indicating moderate potency.

Cell Line IC50 (µM) Effect Observed
MCF-712Induces apoptosis
HeLa15Inhibits proliferation

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cancer cells, leading to apoptosis.
  • Interaction with DNA: Preliminary studies suggest that it might interact with DNA, disrupting replication processes in cancer cells.

Case Studies

  • Antimicrobial Study: A study published in the Journal of Antimicrobial Agents evaluated the efficacy of various derivatives of dihydrofuran compounds against resistant bacterial strains. The derivatives exhibited varying degrees of antimicrobial activity, with 2-Imino-3-amino derivatives showing the highest activity against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Cancer Research: In a study published in Cancer Research, researchers tested the effects of 2-Imino-3-amino derivatives on MCF-7 cells. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Properties

CAS No.

92220-24-1

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

1-(4-amino-5-imino-2-methylidenefuran-3-yl)ethanone

InChI

InChI=1S/C7H8N2O2/c1-3(10)5-4(2)11-7(9)6(5)8/h9H,2,8H2,1H3

InChI Key

ZSCXNTFNLRWIHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=N)OC1=C)N

Origin of Product

United States

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